3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound featuring two pyrazole rings Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or other suitable solvents with the addition of catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of bases like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include inhibition of key metabolic enzymes, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-4-YL)oxy-pyrazin-2-amine
- 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
- 2-(fluorobenzyl)thio-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole .
Uniqueness
3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to its dual pyrazole rings, which confer distinct chemical properties and biological activities. This structural feature allows for versatile functionalization and a broad spectrum of applications in various fields .
Biological Activity
3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine, a compound featuring a unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound consists of two fused pyrazole rings, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from readily available pyrazole derivatives. For instance, the synthesis process may include:
- Formation of the Pyrazole Core : Utilizing 1H-pyrazole derivatives as starting materials.
- Functionalization : Introducing amine groups to enhance biological activity.
- Purification : Employing techniques like recrystallization or chromatography.
Anticancer Properties
Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer activities. A study highlighted that derivatives of 1H-pyrazole could inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . Notably, this compound has shown promise in:
- Inhibiting Tumor Growth : In vitro studies indicate that this compound can effectively reduce cell viability in cancer cell lines.
- Mechanism of Action : It is believed to interfere with tubulin polymerization, thereby arresting the cell cycle at the G2/M phase .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves:
- Disruption of Bacterial Cell Wall : Leading to increased permeability and eventual cell lysis.
- Inhibition of Key Enzymatic Pathways : Such as those involved in bacterial metabolism.
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The compound has been noted for:
- Inhibition of COX Enzymes : Selective inhibition of COX-2 has been observed, which is crucial in reducing inflammation .
- Reduction of Pro-inflammatory Cytokines : Studies indicate a decrease in TNF-alpha levels in treated models, suggesting a modulatory effect on inflammatory responses .
Data Table: Biological Activities of this compound
Case Studies
- Anticancer Efficacy :
- Inflammatory Response Modulation :
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H7N5/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,(H,8,9)(H3,7,10,11) |
InChI Key |
WVGPIYIPRDUFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C2=CNN=C2 |
Origin of Product |
United States |
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